molecular formula C9H12N2O2 B2366790 Methyl 1-cyclobutylpyrazole-4-carboxylate CAS No. 2108139-85-9

Methyl 1-cyclobutylpyrazole-4-carboxylate

Cat. No.: B2366790
CAS No.: 2108139-85-9
M. Wt: 180.207
InChI Key: BUNJQMHHECBBNT-UHFFFAOYSA-N
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Description

Methyl 1-cyclobutylpyrazole-4-carboxylate is a chemical compound with the molecular formula C9H12N2O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-cyclobutylpyrazole-4-carboxylate typically involves the reaction of cyclobutylamine with ethyl acetoacetate, followed by cyclization and esterification steps. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyclobutylpyrazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include pyrazole-4-carboxylic acid, pyrazole-4-methanol, and various substituted pyrazole derivatives .

Scientific Research Applications

Methyl 1-cyclobutylpyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1-cyclobutylpyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 1-cyclobutylpyrazole-4-carboxylate include:

  • Ethyl 1-methyl-1H-pyrazole-4-carboxylate
  • 1-Methyl-1H-pyrazole-4-carboxylic acid
  • 3,5-Dimethylpyrazole-4-carboxylate

Uniqueness

This compound is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 1-cyclobutylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)7-5-10-11(6-7)8-3-2-4-8/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNJQMHHECBBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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